n-Butyloctadecanamide

Description

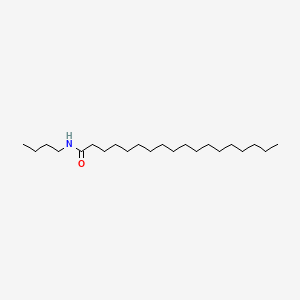

n-Butyloctadecanamide (C₂₂H₄₅NO) is a long-chain fatty acid amide characterized by an 18-carbon alkyl chain (octadecyl group) and a butyl substituent on the nitrogen atom. This structural configuration imparts unique physicochemical properties, such as high hydrophobicity, thermal stability, and lubricity. It is commonly utilized in industrial applications, including polymer processing (as a slip or anti-block agent), surfactants, and corrosion inhibitors. Its synthesis typically involves the reaction of octadecanoyl chloride with n-butylamine under controlled conditions.

Properties

CAS No. |

4219-50-5 |

|---|---|

Molecular Formula |

C22H45NO |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N-butyloctadecanamide |

InChI |

InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24) |

InChI Key |

OHOPIZUOANPWQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butyloctadecanamide can be synthesized through the reaction of octadecanoic acid (stearic acid) with butylamine . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where stearic acid and butylamine are reacted under controlled temperatures and pressures. Catalysts such as zinc oxide or alumina may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: n-Butyloctadecanamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are typically used.

Substitution: Conditions may involve the use of acid chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Stearic acid derivatives.

Reduction: Butylamine and octadecanol.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

n-Butyloctadecanamide has several applications in scientific research:

Chemistry: It is used as a model compound in studies of amide bond formation and reactivity.

Biology: It serves as a reference compound in the study of lipid metabolism and interactions with biological membranes.

Medicine: Research into its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Industry: Utilized in the production of lubricants, surfactants, and as an anti-wear agent in various formulations

Mechanism of Action

The mechanism of action of n-butyloctadecanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

The following table compares n-Butyloctadecanamide with analogous fatty acid amides, highlighting structural variations and their impact on properties and applications:

Key Observations:

Structural Influence on Melting Points :

- The presence of a butyl group in this compound increases steric hindrance compared to stearamide, slightly lowering its melting point (~90–95°C vs. 98–102°C).

- N,N-Dimethyloctadecanamide’s shorter substituents (two methyl groups) result in weaker intermolecular forces, leading to a significantly lower melting point (45–50°C).

Solubility and Applications: The butyl group enhances organic solubility, making this compound more effective in non-polar matrices (e.g., polyethylene films) than stearamide. N,N-Dimethyloctadecanamide’s polar substituents improve compatibility with polar solvents, favoring its use in corrosion inhibition .

Safety Considerations :

- While this compound shares low acute toxicity with stearamide and erucamide, its handling may require precautions similar to N,N-Dimethyloctanamide, which mandates skin protection due to irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.